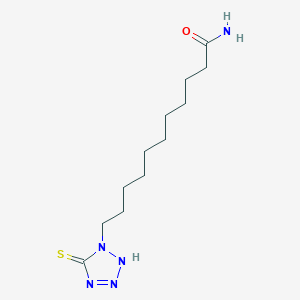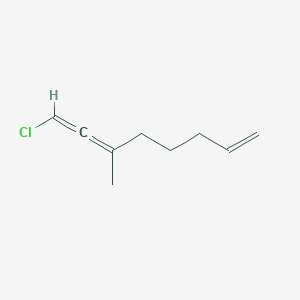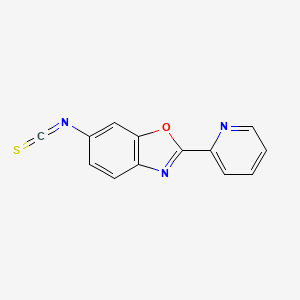![molecular formula C18H14O2S B14583359 Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate CAS No. 61100-16-1](/img/structure/B14583359.png)
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. The reactions are typically carried out in organic solvents such as alcohol or ether, which are suitable for dissolving the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain kinases or interfere with DNA replication. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: This compound has a similar naphthalene-based structure but lacks the thiophene ring.
Naphthalene, 2-methyl-: This compound has a methyl group attached to the naphthalene ring but lacks the thiophene and ester functionalities.
Naphthalene, 2-ethenyl-: This compound has an ethenyl group attached to the naphthalene ring but lacks the thiophene and ester functionalities.
Uniqueness
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a naphthalene-based structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61100-16-1 |
|---|---|
Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 5-(2-naphthalen-2-ylethenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H14O2S/c1-20-18(19)17-11-10-16(21-17)9-7-13-6-8-14-4-2-3-5-15(14)12-13/h2-12H,1H3 |
InChI Key |
LYNHIFLNQOQDTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)

![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)




![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)


![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
